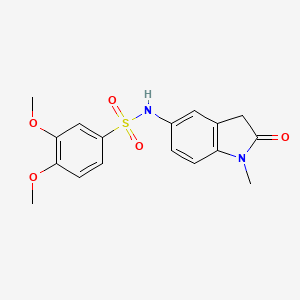

3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is complex, with multiple functional groups. It includes a benzenesulfonamide group, an indolin-2-one group, and methoxy groups.Chemical Reactions Analysis

While specific chemical reactions involving “3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” are not available, related compounds have been used in various chemical reactions. For instance, 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones have been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions in water .Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses. For instance, certain indole derivatives have demonstrated significant selectivity and inhibitory concentration values against Coxsackie B4 virus, indicating their potential as antiviral agents .

Anti-inflammatory and Analgesic Properties

The indole scaffold is also associated with anti-inflammatory and analgesic activities. Some indole derivatives have been compared with established drugs like indomethacin and celecoxib, showing promising results in terms of their ulcerogenic index. This suggests that indole-based compounds could be developed as safer alternatives for pain and inflammation management .

Anticancer Applications

Indole derivatives are being explored for their anticancer properties. The structural complexity of indole allows for high affinity binding to multiple receptors, which is crucial in the development of new therapeutic agents. Research is ongoing to determine the efficacy of these compounds in targeting various cancer pathways .

Antioxidant Effects

The indole nucleus is a part of compounds that exhibit antioxidant properties. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. Antioxidants are important in preventing diseases related to oxidative stress, including some neurodegenerative disorders .

Antimicrobial and Antitubercular Activities

Indole derivatives have shown a broad spectrum of antimicrobial activities, including against tuberculosis-causing bacteria. The development of new indole-based compounds could contribute to the treatment of resistant strains of bacteria, which is a growing concern in global health .

Antidiabetic Potential

Research into indole derivatives has also included their potential use in managing diabetes. These compounds may play a role in regulating blood sugar levels, although further studies are needed to fully understand their mechanisms and effectiveness in diabetes treatment .

Antimalarial Properties

Indole compounds have been investigated for their antimalarial effects. Given the urgent need for new treatments due to drug-resistant strains of malaria, indole derivatives could offer a new avenue for therapeutic intervention .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in the regulation of plant growth. By understanding the role of indole derivatives in plant biology, researchers can develop compounds that influence plant growth and productivity, which has implications for agriculture and food security .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes that contribute to the compound’s biological and clinical applications .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by a variety of factors, suggesting that environmental conditions may also play a role .

properties

IUPAC Name |

3,4-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-19-14-6-4-12(8-11(14)9-17(19)20)18-25(21,22)13-5-7-15(23-2)16(10-13)24-3/h4-8,10,18H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFMZJSJCOWQHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyrazine](/img/structure/B2959774.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2959775.png)

![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2959783.png)

![N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2959786.png)

![9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2959787.png)